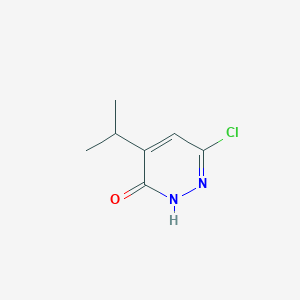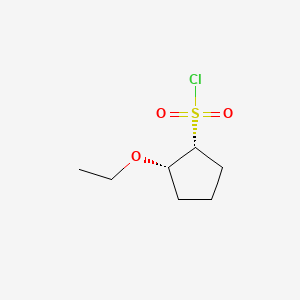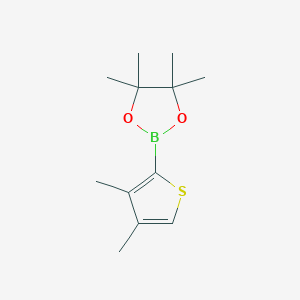![molecular formula C13H12ClF3O2 B11716963 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid is an organic compound with the molecular formula C13H12ClF3O2.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves several steps. One common method includes the palladium-catalyzed hydrocarboxylation of cyclopentene, which involves the reaction of cyclopentene with carbon monoxide and water in the presence of a palladium catalyst . Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Trifluoromethylation: The trifluoromethyl group plays a significant role in pharmaceuticals and agrochemicals, and the compound can undergo radical trifluoromethylation.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound can participate in various chemical reactions, including nucleophilic substitution and radical trifluoromethylation, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic Acid: A simpler analog without the trifluoromethyl and chloro substituents.
3-Chloro-5-(trifluoromethyl)phenylboronic Acid: Another compound with similar substituents but different functional groups.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and share some reactivity patterns with this compound.
The uniqueness of this compound lies in its combination of the cyclopentane ring with the trifluoromethyl and chloro substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H12ClF3O2 |
|---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12ClF3O2/c14-10-6-8(5-9(7-10)13(15,16)17)12(11(18)19)3-1-2-4-12/h5-7H,1-4H2,(H,18,19) |
InChI Key |
JVMXLBHEKGWMHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)




![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)

![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)



![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)

![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
